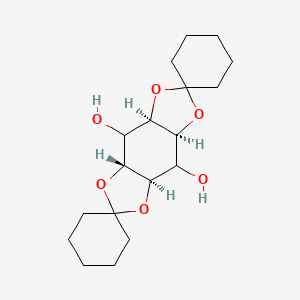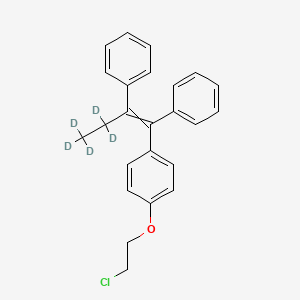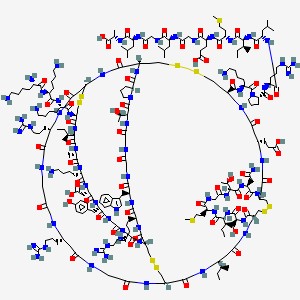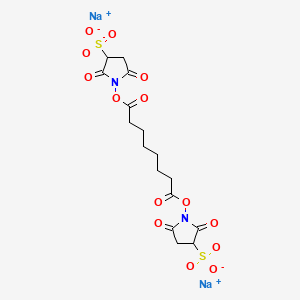![molecular formula C₁₉H₂₀D₄N₂O₂S B1146224 1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol CAS No. 1346605-30-8](/img/structure/B1146224.png)
1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol
Übersicht
Beschreibung
1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a phenothiazine core, which is known for its diverse biological activities, and is modified with deuterium atoms and a dimethylamino propyl group, enhancing its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol typically involves multiple steps:
Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenothiazine structure.
Functionalization with Dimethylamino Propyl Group: This step involves the alkylation of the phenothiazine core with a dimethylamino propyl halide under basic conditions.
Oxidation and Hydroxylation: The final steps involve the oxidation of the phenothiazine core to introduce the keto group and subsequent hydroxylation to form the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a model system for studying deuterium effects on chemical reactivity and stability.
Biology: Its phenothiazine core makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties, including antitumor and antimicrobial activities, can be explored.
Industry: It can be used in the development of new materials with enhanced stability and reactivity due to the presence of deuterium atoms.
Wirkmechanismus
The mechanism of action of 1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol involves its interaction with specific molecular targets. The phenothiazine core can intercalate with DNA, inhibiting replication and transcription processes. The dimethylamino group can interact with cellular receptors, modulating signal transduction pathways. The presence of deuterium atoms can enhance the compound’s stability and prolong its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core but lack the deuterium modifications.
Deuterated Compounds: Deuterated drugs like deuterated benzene and deuterated chloroform are used for studying isotope effects but do not have the same biological activity.
Uniqueness
1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol is unique due to its combination of a phenothiazine core, deuterium atoms, and a dimethylamino propyl group. This combination enhances its stability, reactivity, and potential biological activity, making it a valuable compound for various scientific applications.
Eigenschaften
IUPAC Name |
1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i4D,5D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRKLUFRQDNKCL-YBNXMSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N(C3=C(S2=O)C=CC(=C3)C(C)O)CCCN(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, exo- (9CI)](/img/new.no-structure.jpg)







![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
